1-Phenylethyl valerate
CAS No.: 3460-43-3
Cat. No.: VC18966936
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3460-43-3 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-phenylethyl pentanoate |
| Standard InChI | InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
| Standard InChI Key | PTBSIZMEMKOIHX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)OC(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
1-Phenylethyl valerate, systematically named 1-phenylethyl pentanoate, is an aromatic ester characterized by a phenyl group attached to an ethyl valerate backbone. Its IUPAC name reflects the pentanoic acid (valeric acid) moiety esterified with 1-phenylethanol. The compound’s canonical SMILES string, CCCCC(=O)OC(C)C1=CC=CC=C1, encodes its branched structure, while its InChIKey (PTBSIZMEMKOIHX-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Table 1: Key Chemical Identifiers of 1-Phenylethyl Valerate
| Property | Value |
|---|---|
| CAS No. | 3460-43-3 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-phenylethyl pentanoate |
| PubChem Compound ID | 103017 |
| European Community No. | 222-407-4 |
The compound’s ester functional group confers stability and volatility, making it suitable for applications requiring prolonged aromatic release.
Applications in Fragrance and Flavor Industries
1-Phenylethyl valerate is predominantly used in perfumery due to its fruity and floral odor profile. Its stability in ethanol-based formulations makes it a preferred ingredient in:
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Fine Fragrances: Adds longevity to top and middle notes.
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Cosmetics: Enhances scent retention in lotions and creams.
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Household Products: Provides sustained aroma in detergents and air fresheners.
The compound’s safety in these applications is inferred from read-across data on structurally similar esters. For example, phenethyl acetate (CAS 103-45-7) and phenethyl propionate (CAS 122-70-3) have been extensively evaluated for dermal sensitization and systemic toxicity, with no significant risks identified at current use levels .
Physicochemical Properties
Table 2: Physicochemical Data for 1-Phenylethyl Valerate
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 285.11°C (predicted) | EPI Suite |
| Log K<sub>OW</sub> | 4.05 | EPI Suite |
| Water Solubility | 14.26 mg/L | EPI Suite |
| Vapor Pressure | 0.00164 mm Hg at 20°C | EPI Suite |
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying 1-phenylethyl valerate. Key spectral features include:
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Base Peak: m/z 105 (C₇H₇⁺, tropylium ion from phenyl group fragmentation).
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Molecular Ion: m/z 206 (M⁺, weak intensity due to ester fragmentation).
Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with characteristic signals for the phenyl group (δ 7.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm).
Regulatory Status and Compliance
1-Phenylethyl valerate is compliant with IFRA standards for fragrance ingredients. Its use in consumer products adheres to:
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EU Cosmetics Regulation (EC) No. 1223/2009: Approved for use at concentrations ≤1%.
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REACH: Registered under EC 222-407-4 with full data transparency.
Future Research Directions
Critical gaps in current knowledge include:
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In Vivo Toxicokinetics: Absorption and metabolism studies in mammalian models.
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Environmental Degradation: Photolysis and hydrolysis rates under natural conditions.
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Synthetic Optimization: Enzyme-catalyzed routes for greener production.
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